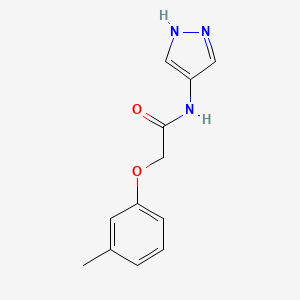

n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(3-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide |

InChI |

InChI=1S/C12H13N3O2/c1-9-3-2-4-11(5-9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

ZBKXRENCEUWATR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the m-Tolyloxy Group: This step involves the reaction of the pyrazole intermediate with m-tolyl alcohol or its derivatives in the presence of a suitable catalyst.

Acetamide Formation: The final step includes the acylation of the pyrazole derivative with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the m-tolyloxy group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur, especially at the acetamide group, resulting in the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the m-tolyloxy group are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Catalysts: Acidic or basic catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Based on the search results provided, a detailed article focusing solely on the applications of the compound "n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide" is not available. However, the search results do provide some information regarding similar compounds and their applications.

Here's a summary of the relevant information gathered:

- Flavoring Agent: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is intended to be used as a flavoring substance in specific categories of food, excluding beverages except for opaque milk and dairy-based drinks . It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and there is no safety concern at current levels of intake when used as a flavoring agent . It can also impart a cooling sensation .

- CDK2 Inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibit potent CDK2 inhibitory activity and may be useful in cancer treatment .

- General Information: Acetamide derivatives, such as N-acetyl-N-(2,6-dichloro-4-nitrophenyl)acetamide, N-acetyl-N-(1,3-thiazol-2-yl)acetamide, N-(4-acetyl-phenyl)-2-M-tolyloxy-acetamide, and 2-(3-acetyl-phenoxy)-N-(4-methoxy-phenyl)-acetamide, are available for scientific research .

- Perfume Emanating Device: Acetamide, pyrazol, and thiophen derivatives can be used in perfume emanating devices .

Mechanism of Action

The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The m-tolyloxy group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological profiles:

Key Observations :

- Phenoxy Group: The m-tolyloxy group in the target compound may confer greater lipophilicity compared to unsubstituted phenoxy analogs, influencing membrane permeability and target binding.

Structural Characterization :

Pharmacological Potential

- Anticancer Activity: Phenoxy acetamide derivatives in exhibit IC₅₀ values in the micromolar range against HCT-116 and MCF-7 cell lines. The m-tolyloxy group in the target compound may enhance cytotoxicity by improving cellular uptake.

- Antimicrobial Activity : 1,3,4-Thiadiazole analogs in show activity against E. coli and C. albicans, suggesting that pyrazole-acetamide hybrids could be modified for similar applications.

Biological Activity

N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data that illustrate its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrazole ring and an m-tolyloxy substituent linked to an acetamide group. Its chemical formula comprises carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, contributing to its diverse biological activities. The specific arrangement of these functional groups is crucial for its interaction with biological targets.

1. Antimicrobial Activity

N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide exhibits notable antimicrobial properties. Studies indicate that pyrazole derivatives can possess significant antibacterial and antifungal effects. For instance, related compounds have been shown to inhibit the growth of various pathogenic fungi and bacteria, suggesting that this compound may also have similar capabilities .

2. Anticancer Potential

Research has highlighted the potential of pyrazole derivatives in cancer therapy. For example, derivatives with similar structural motifs have been evaluated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. These studies have demonstrated that certain pyrazole compounds can significantly inhibit tumor cell proliferation and induce apoptosis in cancer cells by modulating various signaling pathways .

The biological activity of N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide is likely mediated through interactions with specific biological targets, including enzymes and receptors involved in cell signaling and proliferation. The presence of the pyrazole moiety is often associated with the ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Case Study 1: Antifungal Activity Assessment

A study investigated the antifungal activity of several pyrazole derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Among these compounds, those structurally related to N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide exhibited moderate to excellent antifungal activities, indicating potential therapeutic applications in treating fungal infections .

Case Study 2: Cancer Cell Proliferation Inhibition

Another significant study focused on the anticancer properties of pyrazole derivatives, particularly their ability to inhibit VEGFR-2 and subsequent tumor cell proliferation. Compounds similar to N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide were shown to reduce colony formation and migration in gastric cancer cells, suggesting a promising avenue for further research into their use as anticancer agents .

Q & A

Q. Basic

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions on the pyrazole and aryloxy groups.

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).

- LC-MS : Validates molecular weight and detects impurities.

- Elemental Analysis : Confirms stoichiometric composition .

How does the substitution pattern on the pyrazole ring influence the compound's reactivity and biological activity?

Advanced

Methyl or halogen substituents on the pyrazole ring alter steric and electronic properties, impacting nucleophilic substitution kinetics and binding to biological targets. For instance, 1,3,5-trimethylpyrazole derivatives exhibit reduced hydrolysis rates compared to unsubstituted analogs due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) can predict how substituents modulate interactions with enzymes like Leishmania major N-myristoyltransferase .

What computational methods are employed to predict the biological activity of N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide derivatives?

Q. Advanced

- PASS Program : Predicts potential antileishmanial or antimalarial activity based on structural analogs.

- Molecular Docking : Simulates binding to target proteins (e.g., using PyMOL or Schrödinger Suite) to prioritize derivatives for synthesis.

- QSAR Models : Relate substituent descriptors (e.g., logP, polar surface area) to activity trends .

How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using software like SHELX?

Advanced

Single-crystal X-ray diffraction data refined via SHELXL reveals hydrogen-bonding networks. Graph-set analysis (e.g., R²₂(8) motifs) identifies donor-acceptor interactions stabilizing the crystal lattice. SHELXPRO visualizes π-π stacking or C-H···O interactions, which influence solubility and melting behavior .

What are the challenges in reconciling contradictory data regarding the compound's activity in different biological assays?

Advanced

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability. Mitigation strategies:

- Dose-Response Curves : Establish EC50/IC50 values across multiple assays.

- Metabolic Stability Studies : Assess degradation in liver microsomes.

- Orthogonal Validation : Use CRISPR knockdowns or isotopic labeling to confirm target engagement .

What safety precautions are recommended when handling N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide in laboratory settings?

Q. Basic

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite).

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

What strategies are used to functionalize the acetamide group in related compounds for structure-activity relationship studies?

Q. Advanced

- Nucleophilic Substitution : Replace the chlorine in chloroacetamide analogs with amines or thiols.

- Hydrolysis : Convert acetamide to carboxylic acid under acidic/basic conditions for salt formation.

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyrazole C4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.